tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

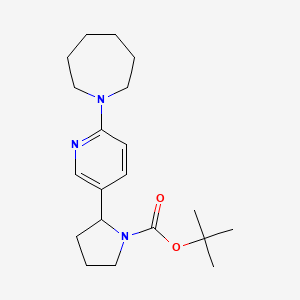

tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolidine core linked to a pyridine ring substituted with an azepan-1-yl group. The tert-butyl carbamate moiety enhances steric protection and solubility, making it a valuable intermediate in pharmaceutical synthesis. Its structural complexity enables applications in drug discovery, particularly in modulating receptor binding through conformational flexibility and hydrophobic interactions .

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl 2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-9-17(23)16-10-11-18(21-15-16)22-12-6-4-5-7-13-22/h10-11,15,17H,4-9,12-14H2,1-3H3 |

InChI Key |

GDNSSEOIDOAWMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the azepane moiety.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1. Adenosine Receptor Antagonism:

Research indicates that compounds similar to tert-butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate may exhibit activity as adenosine receptor antagonists. Adenosine receptors play significant roles in various physiological processes, including inflammation and cancer progression. The modulation of these receptors can lead to therapeutic effects in conditions such as chronic pain and cancer .

2. Anticancer Properties:

Studies have shown that derivatives of this compound can selectively inhibit specific cancer-related enzymes, such as carbonic anhydrases (hCA IX and XII). These enzymes are implicated in tumor growth and metastasis, making them attractive targets for anticancer drug development. The ability to inhibit these enzymes at nanomolar concentrations suggests that this compound could be developed into a potent anticancer agent .

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrases

A study evaluated various derivatives of pyrrolidine carboxylates against human carbonic anhydrases. Among the tested compounds, certain analogs demonstrated selective inhibition with K_i values in the low nanomolar range. This suggests that modifications to the azepane or pyridine components could enhance potency and selectivity against cancer-related isoforms .

Case Study 2: Drug Development for Neurological Disorders

Research into the modulation of protein-protein interactions by compounds similar to this compound has shown promise in treating neurodegenerative diseases. These compounds were found to influence the aggregation of proteins associated with diseases like Parkinson's, indicating their potential use in therapeutic strategies aimed at neuroprotection and disease modification .

| Compound Name | Target Enzyme | K_i Value (nM) | Activity |

|---|---|---|---|

| Compound A | hCA IX | 89 | Selective Inhibitor |

| Compound B | hCA II | 0.75 | Selective Inhibitor |

| This compound | hCA IX & XII | TBD | Potential Anticancer Agent |

Table 2: Structure-Activity Relationship (SAR)

| Modification Type | Observed Effect |

|---|---|

| Azepane Substitution | Increased selectivity for hCA IX |

| Pyridine Ring Alteration | Enhanced binding affinity |

| Carboxylate Group Variation | Improved solubility |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1), highlighting key variations in substituents, core rings, and applications.

Table 1: Comparative Analysis of Structural Analogs

*Molecular weights estimated based on structural formulas.

Key Findings

Core Ring Flexibility: The pyrrolidine core (5-membered) in the target compound introduces moderate ring strain, favoring rigidity in binding interactions.

Amine Substituent Effects: The azepan-1-yl group (7-membered ring) provides a larger hydrophobic surface area compared to the diethylamino group. This may improve binding affinity in lipophilic environments (e.g., enzyme active sites) . The primary amine in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate enables facile derivatization, whereas the azepan-1-yl group necessitates pre-functionalization .

Synthetic Utility: The target compound was synthesized via a Mitsunobu-like reaction with 90% yield, demonstrating efficiency as an intermediate . The 6-iodo-3-methoxy analog () is tailored for cross-coupling reactions, leveraging iodine as a leaving group .

Discontinuation of Piperidine Analog: The diethylamino-piperidine derivative () was discontinued commercially, possibly due to instability or inferior pharmacokinetic properties compared to pyrrolidine-based analogs .

Biological Activity

tert-Butyl 2-(6-(azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352499-65-0) is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and particularly its biological activity, focusing on its interactions with various biological targets, especially in the context of neuropharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which are crucial for its biological activity. The presence of the azepane group enhances its interaction capabilities with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉N₃O₂ |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1352499-65-0 |

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrrolidine and azepane rings followed by the introduction of the tert-butyl and carboxylate groups. This multi-step synthesis ensures high yields and purity, making it suitable for further biological studies.

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various neurological functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia .

Case Studies

Recent research highlighted the potential of related compounds in drug discovery:

- Nicotinic Receptor Modulation : A study found that certain pyridine derivatives significantly modulate nAChRs, leading to increased neurotransmitter release, which could be beneficial in treating neurodegenerative diseases .

- Cytotoxic Activity : Another study reported that structurally analogous compounds exhibited IC50 values ranging from 10 to 100 µM against several cancer cell lines, suggesting a promising anticancer activity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.